N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a benzo[f]chromene core fused with a tricyclic heteroatom system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl). The diethylaminoethyl side chain and hydrochloride salt enhance its solubility, making it suitable for biological applications. Its design likely targets specific receptors or enzymes, leveraging the tricyclic system for binding and the chromene moiety for electronic modulation .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S.ClH/c1-3-31(4-2)11-12-32(29-30-22-16-24-25(17-26(22)38-29)36-14-13-35-24)27(33)21-15-20-19-8-6-5-7-18(19)9-10-23(20)37-28(21)34;/h5-10,15-17H,3-4,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQATCTUCXLRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C26H33FN4O7
- Molecular Weight : 532.56 g/mol
- CAS Number : 341031-54-7
- SMILES Notation : A representation of the compound's structure in a linear format.
2D Structure Representation
The compound features a unique bicyclic system that contributes to its biological activity, including functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It may exhibit:
- Antioxidant Properties : The presence of multiple functional groups suggests potential for scavenging free radicals.
- Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways.
Pharmacological Studies
Several studies have explored the pharmacological effects of similar compounds, providing insights into potential activities:
- Adenylate Cyclase Activity : Analogous compounds have shown effects on adenylate cyclase in the rat striatum, indicating potential dopaminergic activity .
- Vasodilatory Effects : Compounds with similar structures have demonstrated relaxant effects on isolated arteries, suggesting cardiovascular implications .
Table 1: Summary of Biological Activities
Notable Research Findings
- In Vitro Studies : Research indicates that related compounds can modulate neurotransmitter release and receptor activity, impacting conditions such as depression and anxiety.
- In Vivo Studies : Animal models have shown that these compounds can influence behavioral outcomes, supporting their potential therapeutic applications.
Scientific Research Applications
Anticancer Research
Studies have indicated that compounds with similar structures exhibit anticancer properties. The benzochromene moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance:
- Case Study : A derivative of benzochromene was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Research has suggested that compounds containing thia and azatricyclo structures can display significant antimicrobial effects. The incorporation of the diethylamino group may enhance these properties.
- Case Study : A related compound demonstrated potent antibacterial activity against Gram-positive bacteria, indicating potential for developing new antibiotics.
Neuroprotective Effects
There is emerging evidence that compounds similar to this hydrochloride exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Case Study : Research on a structurally related compound revealed its ability to protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism for neuroprotection.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound may be explored due to its structural components that are known to modulate inflammatory pathways.
- Case Study : Compounds with similar frameworks have been noted to reduce pro-inflammatory cytokine levels in vitro, indicating a potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide (CAS 892849-22-8) Structural Differences: Replaces the benzo[f]chromene-2-carboxamide group with a simpler 2-methoxybenzamide. The methoxy group may enhance solubility but limit metabolic stability compared to the chromene’s fused ring .
N,N-Diethylmonoethanolamine (CAS 5842–07–9) Structural Differences: A linear amine lacking the tricyclic and chromene components. Functional Impact: Serves as a solubilizing agent due to its hydroxyl and amine groups but lacks the structural complexity for targeted interactions .
Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate (CAS 896849-67-5) Structural Differences: Features a tetrahydrofuroisoquinoline core instead of the tricyclic system. Functional Impact: The saturated furan and isoquinoline rings may confer distinct pharmacokinetic profiles, such as increased metabolic stability but reduced π-π interactions .
Physicochemical Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
